3-Methyloxetane-3-carbonitrile

Safety Toxicology Occupational Health

3-Methyloxetane-3-carbonitrile (CAS 170128-14-0) is a 3,3-disubstituted oxetane featuring a quaternary carbon bearing a methyl group and a nitrile substituent. Its molecular formula is C5H7NO with a molecular weight of 97.12 g/mol.

Molecular Formula C5H7NO
Molecular Weight 97.117
CAS No. 170128-14-0
Cat. No. B573669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyloxetane-3-carbonitrile
CAS170128-14-0
Molecular FormulaC5H7NO
Molecular Weight97.117
Structural Identifiers
SMILESCC1(COC1)C#N
InChIInChI=1S/C5H7NO/c1-5(2-6)3-7-4-5/h3-4H2,1H3
InChIKeyJHLDEOHYZQLQRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyloxetane-3-carbonitrile (CAS 170128-14-0): Procurement-Grade Physicochemical and Structural Baseline


3-Methyloxetane-3-carbonitrile (CAS 170128-14-0) is a 3,3-disubstituted oxetane featuring a quaternary carbon bearing a methyl group and a nitrile substituent . Its molecular formula is C5H7NO with a molecular weight of 97.12 g/mol . Computed physicochemical properties include a predicted boiling point of 179.6 ± 33.0 °C, a density of 1.04 ± 0.1 g/cm³, and an XLogP3 value of -0.1 . The compound is typically supplied as a colorless liquid with purity specifications of ≥97% (HPLC) and is stored at 0–8 °C .

Why Generic Substitution Fails: 3-Methyloxetane-3-carbonitrile vs. Unsubstituted and Alternative Oxetane Analogs


Procurement decisions for oxetane-based building blocks cannot rely on generic in-class substitution due to the profound and non-linear impact of 3-position substitution on physicochemical and safety-critical properties [1]. While oxetane-3-carbonitrile (CAS 1420800-16-3) shares the core heterocyclic scaffold, the introduction of the 3-methyl group in 3-methyloxetane-3-carbonitrile fundamentally alters lipophilicity (XLogP3 = -0.1 vs. estimated lower values for unsubstituted analog), hydrogen-bonding capacity, and conformational rigidity [2]. Furthermore, the methyl substitution directly influences the compound's acute toxicity profile and hazard classification, with unsubstituted oxetane-3-carbonitrile classified as Acute Toxicity Category 3 (H301, H311, H331) requiring stringent handling, whereas 3-methyloxetane-3-carbonitrile carries a lower hazard profile (Acute Toxicity Category 4, H302) . These differences render direct analog interchange scientifically unjustified and potentially unsafe without independent validation.

3-Methyloxetane-3-carbonitrile: Quantified Differentiation Evidence for Scientific Procurement


Acute Oral Toxicity Profile: Reduced Hazard Classification vs. Unsubstituted Oxetane-3-carbonitrile

3-Methyloxetane-3-carbonitrile exhibits a quantifiably lower acute oral toxicity hazard classification compared to the unsubstituted oxetane-3-carbonitrile analog. According to GHS criteria, 3-methyloxetane-3-carbonitrile is classified as Acute Toxicity Category 4 (H302: Harmful if swallowed), whereas oxetane-3-carbonitrile (CAS 1420800-16-3) is classified as Acute Toxicity Category 3 (H301: Toxic if swallowed) . This one-category difference represents a significant reduction in required handling precautions and personal protective equipment (PPE) stringency, directly impacting laboratory procurement and workflow design.

Safety Toxicology Occupational Health Lab Procurement

Lipophilicity Tuning: Quantified XLogP3 Difference vs. Unsubstituted Oxetane-3-carbonitrile

The 3-methyl substituent in 3-methyloxetane-3-carbonitrile provides a measurable increase in lipophilicity compared to the unsubstituted oxetane-3-carbonitrile core. The computed XLogP3 value for 3-methyloxetane-3-carbonitrile is -0.1 , whereas the unsubstituted oxetane-3-carbonitrile (C4H5NO, MW 83.09) is anticipated to have a lower (more negative) XLogP3 value due to the absence of the hydrophobic methyl group. This differential is consistent with class-level observations that 3,3-disubstituted oxetanes serve as polar replacements for gem-dimethyl groups, offering improved solubility and physicochemical properties relative to unsubstituted analogs [1].

Medicinal Chemistry Drug Discovery Physicochemical Properties Lipophilicity

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Capacity

3-Methyloxetane-3-carbonitrile possesses a topological polar surface area (TPSA) of 33.0 Ų and a hydrogen bond acceptor count of 2 . These values are critical for predicting blood-brain barrier permeability and oral bioavailability according to established drug-likeness rules (e.g., Veber's rules, which suggest optimal TPSA < 140 Ų). The nitrile group serves as a strong hydrogen bond acceptor, contributing to favorable interactions with biological targets while maintaining a low TPSA that supports membrane permeability [1].

Medicinal Chemistry Permeability Bioavailability Drug Design

Ring Strain and Reactivity: Enabling Synthetic Diversification

The oxetane ring in 3-methyloxetane-3-carbonitrile possesses approximately 106 kJ/mol of ring strain, which drives its participation in ring-opening and ring-expansion reactions under mild conditions . This inherent strain is preserved in the 3-methyl-substituted derivative, enabling its use as a versatile electrophile in nucleophilic ring-opening transformations. The 3-methyl group provides steric shielding at the quaternary center, which can influence regioselectivity in ring-opening events compared to less substituted oxetanes [1].

Organic Synthesis Ring-Opening Reactions Building Block Reactivity

Volatility and Physical Form: Handling Considerations vs. Higher-Boiling Alternatives

3-Methyloxetane-3-carbonitrile is a volatile colorless liquid with a predicted boiling point of 179.6 ± 33.0 °C at 760 mmHg and a flash point of 70.9 ± 19.3 °C . Its vapor pressure is estimated at 0.9 ± 0.3 mmHg at 25 °C . This volatility profile differs from solid oxetane derivatives (e.g., 3,3-bis(azidomethyl)oxetane, a solid energetic material) and from higher-boiling oxetane nitriles bearing larger substituents. The compound is recommended for storage at 0–8 °C in sealed vials, protected from light .

Physical Properties Storage Handling Volatility

3-Methyloxetane-3-carbonitrile: High-Impact Research and Industrial Application Scenarios


Medicinal Chemistry Fragment Library Expansion and Physicochemical Property Optimization

3-Methyloxetane-3-carbonitrile serves as a privileged fragment for drug discovery programs seeking to improve aqueous solubility, metabolic stability, and conformational preference of lead compounds. As a 3,3-disubstituted oxetane, it functions as a polar isostere for gem-dimethyl groups and carbonyls, offering an XLogP3 value of -0.1 and TPSA of 33 Ų . These properties are consistent with favorable drug-likeness metrics and support rational design of orally bioavailable or CNS-penetrant candidates [1].

Synthesis of 3-Substituted Oxetane Derivatives via Nucleophilic Ring-Opening

The strained oxetane ring in 3-methyloxetane-3-carbonitrile (~106 kJ/mol ring strain) undergoes regioselective ring-opening with a variety of nucleophiles, enabling the synthesis of diverse 3-substituted oxetane derivatives such as amino alcohols, ethers, and thioethers . This reactivity has been demonstrated in the synthesis of 3-secondary amine substituted oxetane-3-carbonitriles, achieving yields up to 78.3% under optimized conditions [2]. The 3-methyl group provides steric differentiation that can direct regioselectivity in unsymmetrical ring-opening events.

Polymer and Material Science: Functional Oxetane Monomers

3-Methyloxetane-3-carbonitrile can serve as a monomer or comonomer in cationic and anionic ring-opening polymerizations to produce functional polyethers with pendant nitrile groups. The nitrile functionality enables post-polymerization modification (e.g., hydrolysis to amides/carboxylic acids, reduction to amines) for tuning material properties such as hydrophilicity, adhesion, and thermal stability [3]. This application leverages the combination of the polymerizable oxetane ring and the chemically robust nitrile substituent.

Safety-Conscious Academic and Industrial R&D Laboratories

Due to its acute oral toxicity classification of Category 4 (H302) – one full category lower than unsubstituted oxetane-3-carbonitrile (Category 3, H301) – 3-methyloxetane-3-carbonitrile is a preferable choice for laboratories with stringent chemical safety policies or those seeking to minimize hazardous waste and PPE requirements . The reduced hazard profile, combined with the compound's clear liquid form and defined volatility (boiling point 179.6 °C, flash point 70.9 °C), simplifies handling, storage, and disposal workflows .

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